ethyl 5-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 7126-50-3 . It has a molecular weight of 167.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrrole-2-carboxaldehyde derivatives, which include this compound, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Conformational Studies
Ethyl 5-formyl-1H-pyrrole-2-carboxylate has been studied for its conformational properties using nuclear magnetic resonance (NMR). These studies provide insights into the activation parameters and the effects of substituents on its spectrum, enhancing our understanding of its structural dynamics in different conditions (Farnier & Drakenberg, 1975).
Synthesis and Molecular Structure Analysis
Research has been conducted on the synthesis and structure of various derivatives of this compound. These studies involve detailed spectral analyses and quantum chemical calculations, contributing to the field of organic chemistry and materials science (Singh et al., 2013).
Antimicrobial Agent Development
This compound derivatives have been explored for their potential as antimicrobial agents. The synthesis of these compounds and their bioevaluation demonstrate their efficacy against various microorganisms, highlighting their potential in developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).
Role in Organic Synthesis
This compound serves as a building block in organic synthesis, leading to the development of various bioactive molecules. It has been utilized in the formal synthesis of compounds like lycogarubin C and lamellarin G trimethyl ether, which have significant biological properties, including anti-tumor and anti-HIV activities (Gupton et al., 2014).
Chemical Characterization and Reaction Analysis
The compound is also a subject of chemical characterization and reaction studies. Investigations include the synthesis of its derivatives and analysis of their molecular structures and interactions, aiding in the understanding of its chemical behavior and potential applications in various fields (Singh et al., 2012).
Solvent-Free Synthesis Techniques
Research on solvent-free synthesis techniques using this compound has been conducted. These studies contribute to the development of more environmentally friendly and efficient synthesis methods in organic chemistry (Khajuria et al., 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPFMOGFQKDFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313576 | |
Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7126-50-3 | |
Record name | 7126-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 5-formyl-1H-pyrrole-2-carboxylate in the synthesis of the thiosemicarbazone derivatives, and how does this relate to their potential anticancer activity?
A1: this compound serves as a crucial starting material in the synthesis of the N(4)-substituted thiosemicarbazones. [] The formyl group (-CHO) present in this compound reacts with various 4-substituted thiosemicarbazides to form the desired thiosemicarbazone derivatives. The resulting compounds incorporate a pyrrole ring into their structure, which is hypothesized to contribute to their anticancer activity. While the exact mechanism of action of these specific thiosemicarbazones is still under investigation, previous studies have shown that similar compounds exhibit anticancer effects through various mechanisms, such as:
- Ribonucleotide reductase inhibition: This enzyme is essential for DNA synthesis, and inhibiting it can lead to cancer cell death. []
- Metal-dependent radical damage: Thiosemicarbazones can chelate metal ions and generate reactive oxygen species, damaging cancer cells. []
- DNA binding: Some thiosemicarbazones can directly bind to DNA, interfering with replication and transcription. []
- Inhibition of protein synthesis: By disrupting protein synthesis, thiosemicarbazones can inhibit cancer cell growth and proliferation. []
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